(S)-tert-butyl (2-methyl-3-oxopropyl)carbamate
Description
(S)-tert-butyl (2-methyl-3-oxopropyl)carbamate is a chiral carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group attached to a stereogenic center bearing a 2-methyl-3-oxopropyl chain. This compound is likely utilized as an intermediate in organic synthesis, particularly in peptide and heterocyclic chemistry, where Boc groups are employed to protect amines during multi-step reactions.
Properties
IUPAC Name |
tert-butyl N-[(2S)-2-methyl-3-oxopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBNREYQOZPEQT-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (2-methyl-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate ketone or aldehyde. One common method is the reaction of tert-butyl carbamate with 2-methyl-3-oxopropanal under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl (2-methyl-3-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of carbamate derivatives .
Scientific Research Applications
Organic Synthesis
(S)-tert-butyl (2-methyl-3-oxopropyl)carbamate serves as a versatile intermediate in organic synthesis. It is particularly useful in the preparation of various biologically active molecules and enzyme inhibitors. The compound's unique structure facilitates specific reactivity patterns, making it valuable in targeted synthetic applications.
Synthesis Methodology :
The synthesis typically involves the reaction of tert-butyl chloroformate with 2-methyl-3-oxopropylamine, often in the presence of a base like triethylamine to neutralize the byproducts. This method allows for high yields and purity under controlled conditions .
Medicinal Chemistry
The compound has shown promising biological activities, particularly in the field of medicinal chemistry. It is investigated for its potential effects on cellular functions and signaling pathways, contributing to its candidacy for drug development.
Case Study :
Research indicates that this compound can modulate gene expression and affect metabolic pathways. Its role in photoredox catalysis has been highlighted, where it aids in forming complex organic molecules through light-driven reactions . This capability is critical for developing new therapeutic agents targeting specific enzymes involved in disease processes.
Agrochemical Development
In addition to its medicinal applications, this compound is explored for use in agrochemicals. Its ability to interact with various biomolecules makes it a candidate for developing herbicides or pesticides that target specific biological pathways in plants or pests.
Mechanism of Action
The mechanism of action of (S)-tert-butyl (2-methyl-3-oxopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Structural Features and Functional Groups
The following structurally related carbamates are analyzed for comparison:
Key Observations :
- The target compound shares the Boc group with all analogs but differs in the substituent attached to the chiral center. Its 2-methyl-3-oxopropyl chain provides a linear, flexible structure compared to the fused heterocycles in Compound 63 or the azepane ring in the azepane derivative .
- Compound 63 incorporates a rigid benzoxazolo-oxazine scaffold, which may enhance binding specificity in medicinal chemistry contexts, unlike the target compound’s simpler chain .
- The indole-containing carbamate (Compound 7) leverages aromatic interactions via its indole group, a feature absent in the target compound .
Physical and Analytical Properties
Notes:
Stability and Reactivity
- Boc Group Stability : All compounds share acid-labile Boc protection, which is cleaved under strong acidic conditions (e.g., HCl/dioxane). The target’s 3-oxopropyl group may increase susceptibility to nucleophilic attack at the ketone, unlike the stabilized ketones in cyclic analogs .
Biological Activity
(S)-tert-butyl (2-methyl-3-oxopropyl)carbamate is an organic compound that has gained attention for its biological activity, particularly in medicinal chemistry. This article discusses its mechanism of action, biological applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₇NO₃
- Molecular Weight : 187.236 g/mol
- CAS Number : 842103-98-4
The compound features a tert-butyl group attached to a carbamate moiety and a 2-methyl-3-oxopropyl group. This structure allows it to function as a versatile intermediate in organic synthesis, especially in drug development.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is significant for designing enzyme inhibitors for therapeutic purposes.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active site of enzymes, thereby modulating their activity.
- Signal Modulation : It influences various cellular signaling pathways, which may contribute to its therapeutic potential.
Biological Applications
This compound has been explored for various applications:
- Medicinal Chemistry : It is utilized in the synthesis of enzyme inhibitors and other biologically active molecules. Its ability to modulate biological pathways makes it a candidate for drug development targeting specific enzymes involved in disease processes.
- Photoredox Catalysis : The compound has been highlighted for its role in photoredox catalysis, aiding in the formation of complex organic molecules through light-driven reactions.
- Gene Expression Modulation : Research indicates that this compound can modulate gene expression and affect metabolic pathways, suggesting its potential as a therapeutic agent.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound, showcasing its potential in various fields:
Notable Case Study
In a study focusing on the design and synthesis of selective AKT proteolysis targeting chimeras, this compound was used as an intermediate. The resulting compounds exhibited robust AKT protein degradation, inhibited downstream signaling, and suppressed cancer cell proliferation, indicating significant therapeutic potential .
Q & A
Q. What are the standard synthetic routes for preparing (S)-tert-butyl (2-methyl-3-oxopropyl)carbamate, and how is stereochemical purity ensured?
The compound is typically synthesized via Boc (tert-butyloxycarbonyl) protection of a primary amine. A common method involves reacting the amine precursor with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or sodium hydroxide. Stereochemical purity is ensured by using enantiomerically pure starting materials or chiral auxiliaries, followed by characterization via chiral HPLC or optical rotation measurements. Reaction progress is monitored using TLC or HPLC, and purification is achieved via column chromatography .
Key Reaction Conditions
| Parameter | Typical Range |
|---|---|
| Solvent | Dichloromethane, THF |
| Temperature | 0–25°C |
| Reaction Time | 3–18 hours |
| Base | Triethylamine, NaHCO₃ |
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the presence of the tert-butyl group (δ ~1.4 ppm for 9H singlet) and carbamate carbonyl (δ ~155 ppm). Mass spectrometry (ESI-MS or HRMS) validates the molecular ion peak. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹) and carbamate N-H bonds (~3300 cm⁻¹). For stereochemical confirmation, circular dichroism (CD) or X-ray crystallography may be employed .
Q. What are the recommended storage conditions to maintain the stability of this compound?
Store at –20°C under inert atmosphere (argon or nitrogen) in airtight containers. Protect from moisture and light, as the carbamate group is prone to hydrolysis under acidic/basic conditions. Shelf life typically exceeds 12 months when stored properly .
Advanced Research Questions
Q. How can competing side reactions (e.g., oxazolidinone formation) during synthesis be minimized?
Side reactions often arise from intramolecular cyclization of the 3-oxopropyl group. Strategies include:
- Using bulky bases (e.g., DIPEA) to reduce nucleophilicity of intermediates.
- Lowering reaction temperatures (0–5°C) to suppress cyclization kinetics.
- Introducing steric hindrance via substituents on the propyl chain. Reaction progress should be monitored via LC-MS to detect early by-product formation .
Q. What mechanistic insights explain the compound’s inhibitory activity against serine hydrolases?
The carbamate group acts as an electrophilic trap, covalently modifying the active-site serine residue in hydrolases. Kinetic studies (e.g., pre-steady-state fluorescence quenching) reveal a two-step mechanism: initial reversible binding (Kₐ ~10⁴ M⁻¹s⁻¹) followed by irreversible acylation (k₂ ~0.1 s⁻¹). Stereochemistry at the (S)-configured center enhances binding affinity by 5–10× compared to the (R)-enantiomer, as shown in molecular docking simulations .
Q. How do solvent polarity and pH influence the compound’s stability in biological assays?
Hydrolysis rates increase in polar protic solvents (e.g., water, methanol) due to nucleophilic attack on the carbamate carbonyl. At pH < 3 or > 9, degradation accelerates (t₁/₂ < 24 hours at 25°C). Stability is optimal in aprotic solvents (e.g., DMSO, acetonitrile) at pH 6–7. For in vitro assays, use buffered solutions (PBS, HEPES) with ≤5% organic co-solvent .
Degradation Kinetics in Aqueous Buffer
| pH | Half-Life (25°C) |
|---|---|
| 2 | 8 hours |
| 7 | 30 days |
| 10 | 12 hours |
Q. What strategies resolve discrepancies in biological activity data across different studies?
Contradictions may arise from impurities (>95% purity required for reproducibility) or assay conditions (e.g., enzyme source, substrate concentration). Mitigation steps include:
Q. Can computational methods predict the metabolic fate of this carbamate in vivo?
Yes. Density Functional Theory (DFT) calculations model hydrolysis pathways, identifying susceptibility to esterases. Pharmacokinetic simulations (e.g., GastroPlus) predict rapid hepatic clearance (CL ~20 mL/min/kg) and low oral bioavailability (<15%) due to first-pass metabolism. Metabolite identification via in silico tools (e.g., Meteor Nexus) aligns with in vitro microsomal studies .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
